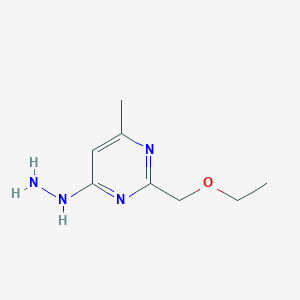

![molecular formula C9H20Cl2N2O B2737543 (3S,4S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride CAS No. 2055761-19-6](/img/structure/B2737543.png)

(3S,4S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

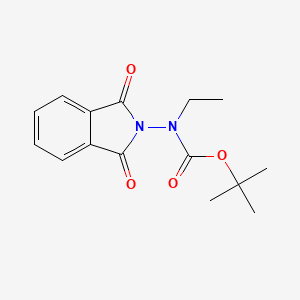

This compound is a type of organic molecule with a complex structure. It contains a spirocyclic structure, which is a type of chemical compound composed of two or more rings that share a single atom .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as 1-thia-4,8-diazaspiro[4.5]decan-3-one derivatives have been synthesized via a one-pot three-component reaction involving condensation of ketones, aromatic amines, and mercaptoacetic acid .Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of the spirocyclic structure. Spirocyclic compounds are characterized by two or more rings that share a single atom .Wissenschaftliche Forschungsanwendungen

Antiviral Properties

- Antiviral Activity Against Coronaviruses and Influenza Viruses : A series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives, structurally related to (3S,4S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride, demonstrated inhibitory effects against human coronavirus and influenza virus. One compound, N-(2-methyl-8-tert-butyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamide, showed notable activity with an EC50 value of 5.5 µM, comparable to known coronavirus inhibitors (Apaydın et al., 2019). Another study also highlighted the antiviral evaluation of similar N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives against influenza A/H3N2 virus and human coronavirus 229E (Apaydın et al., 2020).

Applications in Material Science

- Polymer Synthesis for Azo Dye Removal : The Mannich base derivative of 5,11,17,23-tetrakis-[(1,4-dioxa-8-azaspiro-[4.5]decanyl)methyl]-25,26,27,28-tetrahydroxy calix[4]arene, a compound structurally related to this compound, was synthesized for use in removing carcinogenic azo dyes from water. This polymer showed high efficiency in dye removal, indicating potential applications in environmental cleanup and water treatment (Akceylan et al., 2009).

Synthesis of Biologically Active Compounds

- Development of Muscarinic Agonists : 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one and related compounds, which share structural similarities with this compound, were synthesized and evaluated as M1 muscarinic agonists. These compounds showed potential for treating dementia of Alzheimer's type due to their activities in vitro and in vivo (Tsukamoto et al., 1995).

Potential in Anticancer Research

- Antitumor Activity of Related Compounds : Novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives, structurally akin to this compound, were designed and synthesized. Preliminary results indicated that these compounds had moderate to potent activity against various human cancer cell lines, suggesting potential applications in anticancer drug development (Yang et al., 2019).

Eigenschaften

IUPAC Name |

(3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O.2ClH/c1-7-8(10)9(6-12-7)2-4-11-5-3-9;;/h7-8,11H,2-6,10H2,1H3;2*1H/t7-,8+;;/m0../s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNEMBMRUCXTRGW-OXOJUWDDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C2(CCNCC2)CO1)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H](C2(CCNCC2)CO1)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

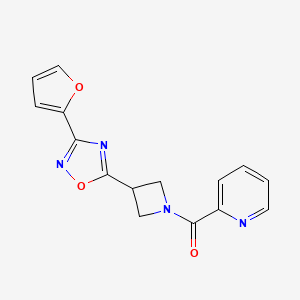

![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B2737460.png)

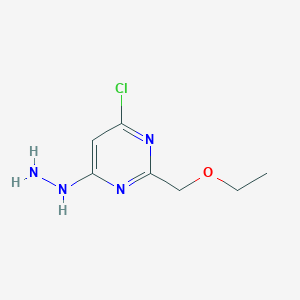

![[2-Methyl-1-oxo-1-[(1-thiophen-3-ylcyclopropyl)methylamino]propan-2-yl] acetate](/img/structure/B2737461.png)

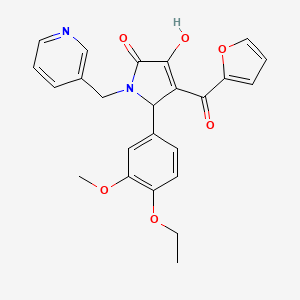

![2-({1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2737463.png)

![N-(1-cyanocyclopentyl)-2-[2-(2,5-dimethoxyphenyl)pyrrolidin-1-yl]acetamide](/img/structure/B2737465.png)

![Ethyl 4-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-3-cyano-2-oxo-3-butenoate](/img/structure/B2737466.png)

![7-Oxaspiro[3.5]nonan-2-ol](/img/structure/B2737467.png)

![3-[[(E)-2-phenylethenyl]sulfonylamino]-N-(4-pyrrolidin-1-ylphenyl)propanamide](/img/structure/B2737472.png)

![N-{4-[(5-methylpyridin-2-yl)oxy]phenyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2737474.png)

![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(2-methyl-1,3-benzothiazol-5-yl)piperidine-4-carboxamide](/img/structure/B2737478.png)